molecular formula C14H17BrO2 B8630494 6-bromo-2,2,4,4-tetramethyl-3H-chromene-8-carbaldehyde

6-bromo-2,2,4,4-tetramethyl-3H-chromene-8-carbaldehyde

Cat. No.: B8630494
M. Wt: 297.19 g/mol
InChI Key: SZKQWSXLUGDACW-UHFFFAOYSA-N
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Description

6-bromo-2,2,4,4-tetramethyl-3H-chromene-8-carbaldehyde is a chemical compound with the molecular formula C13H17BrO It is a derivative of chroman, a bicyclic organic compound, and features a bromine atom at the 6th position and an aldehyde group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,2,4,4-tetramethyl-3H-chromene-8-carbaldehyde typically involves the bromination of 2,2,4,4-tetramethyl chroman followed by formylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 6th position. The formylation step can be achieved using reagents such as Vilsmeier-Haack reagent, which introduces the aldehyde group at the 8th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,2,4,4-tetramethyl-3H-chromene-8-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 6-Bromo-2,2,4,4-tetramethyl chroman-8-carboxylic acid.

    Reduction: 6-Bromo-2,2,4,4-tetramethyl chroman-8-methanol.

    Substitution: 6-Azido-2,2,4,4-tetramethyl chroman-8-carbaldehyde.

Scientific Research Applications

6-bromo-2,2,4,4-tetramethyl-3H-chromene-8-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-2,2,4,4-tetramethyl-3H-chromene-8-carbaldehyde depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,2,4,4-tetramethyl chroman: Lacks the aldehyde group at the 8th position.

    2,2,4,4-Tetramethyl chroman-8-carbaldehyde: Lacks the bromine atom at the 6th position.

    6-Chloro-2,2,4,4-tetramethyl chroman-8-carbaldehyde: Contains a chlorine atom instead of a bromine atom at the 6th position.

Uniqueness

6-bromo-2,2,4,4-tetramethyl-3H-chromene-8-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H17BrO2

Molecular Weight

297.19 g/mol

IUPAC Name

6-bromo-2,2,4,4-tetramethyl-3H-chromene-8-carbaldehyde

InChI

InChI=1S/C14H17BrO2/c1-13(2)8-14(3,4)17-12-9(7-16)5-10(15)6-11(12)13/h5-7H,8H2,1-4H3

InChI Key

SZKQWSXLUGDACW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OC2=C(C=C(C=C21)Br)C=O)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred, cooled (ice bath) solution of 6-bromo-2,2,4,4-tetramethyl chroman, (0.5 g, 1.865 mmol) in anhydrous dichloromethane (5 mL) was treated with a 1M solution (1.86 mL, 1.86 mmol) of titanium tetrachloride in dichloromethane followed by α,α-dichloro methyl ether (0.214 g, 1.865 mmol). The reaction mixture was allowed to warm to ambient temperature for 4 h. The reaction mixture was diluted with diethyl ether, washed with brine (×1) and dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to a residue which was subjected to flash column chromatography over silica gel (230-400 mesh) using 5% ethyl acetate in hexane to afford the title compound as a yellow solid (0.52 g, 94%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
1.86 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
α,α-dichloro methyl ether
Quantity
0.214 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
94%

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